![molecular formula C21H22FN5O B2810852 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline CAS No. 2319719-51-0](/img/structure/B2810852.png)
4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is of interest because of its unique structure and potential effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes or receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential effects on various biochemical and physiological processes. For example, it has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have potential effects on neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of studying 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline is its unique structure and potential effects on various biochemical and physiological processes. However, there are also some limitations to studying this compound. For example, it may be difficult to synthesize in large quantities, and its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for studying 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline. Some possible areas of study include further investigating its effects on cancer cells and inflammation, studying its potential use in treating neurological disorders, and exploring its mechanism of action in more detail. Additionally, researchers may also investigate the potential for modifying the compound's structure to enhance its effects or reduce its limitations.
Synthesis Methods
The synthesis of 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline involves several steps. The first step is the synthesis of the intermediate compound, 4-(6-Cyclopropylpyridazin-3-yl)oxybenzaldehyde. This is achieved through a reaction between 6-cyclopropylpyridazine-3-carboxylic acid and 4-hydroxybenzaldehyde in the presence of a catalyst. The intermediate compound is then reacted with piperidine and 6-fluoroquinazoline in the presence of a reducing agent to yield the final compound.
Scientific Research Applications
The potential scientific research applications of 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline are vast. This compound has been shown to have potential effects on various biochemical and physiological processes, making it a promising candidate for further study. Some potential research applications include studying the compound's effects on cancer cells, inflammation, and neurological disorders.
properties
IUPAC Name |
4-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c22-16-3-4-19-17(11-16)21(24-13-23-19)27-9-7-14(8-10-27)12-28-20-6-5-18(25-26-20)15-1-2-15/h3-6,11,13-15H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXBYANORDLVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.